(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzothiazole core.
Scientific Research Applications
(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features.
Bromomethyl methyl ether: Another compound with a benzene ring and functional groups.
Uniqueness
(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific combination of functional groups and the benzothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(E)-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20-12-6-4-5-7-16(12)26-17(20)19-18-10-11-8-14(24-2)15(25-3)9-13(11)21(22)23/h4-10H,1-3H3/b18-10+,19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWXUSOHJVJLK-MNVAPZAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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